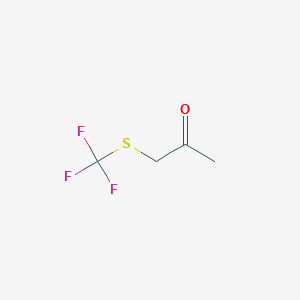

1-Trifluoromethylsulfanyl-propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethylsulfanyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3OS/c1-3(8)2-9-4(5,6)7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWKNMFZRQVEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286957 | |

| Record name | 1-[(Trifluoromethyl)thio]-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42105-30-6 | |

| Record name | 1-[(Trifluoromethyl)thio]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42105-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Trifluoromethyl)thio]-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Trifluoromethylsulfanyl Propan 2 One and Its Analogues

Established Synthetic Pathways to 1-Trifluoromethylsulfanyl-propan-2-one

While specific literature detailing the synthesis of this compound is not abundant, its structure lends itself to formation via well-established synthetic organic chemistry principles. These pathways often involve multiple steps and rely on classical reaction types.

Multi-step synthesis provides a logical approach to constructing complex molecules from simpler, readily available starting materials. For a target like this compound, a common strategy would involve the formation of a key precursor, such as the corresponding secondary alcohol, followed by oxidation. For instance, the oxidation of a secondary alcohol to a ketone is a fundamental transformation, often accomplished using reagents like Dess–Martin periodinane. nih.gov

A pertinent example for an analogous compound, 1-(3-trifluoromethyl)phenyl-propan-2-one, demonstrates a typical multi-step industrial process. This synthesis starts from 3-trifluoromethylaniline, which is converted to a diazonium salt. This salt is then reacted with isopropenyl acetate (B1210297) in the presence of a copper catalyst to yield the target ketone. google.com This process highlights how a seemingly simple ketone can require a sequence of reactions to construct from accessible precursors. google.com The synthesis of fenfluramine, a related pharmaceutical, also proceeds through the 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate, underscoring the industrial relevance of such pathways. google.com The development of continuous one-flow multi-step syntheses for active pharmaceutical ingredients (APIs) represents a modern evolution of this strategy, aiming to improve efficiency and safety. tue.nlrsc.org

These methods are primarily relevant for the synthesis of aromatic analogues of the title compound. Electrophilic aromatic substitution is a cornerstone of organic synthesis, but the chlorination of aromatic compounds can often lead to mixtures of regioisomers, which are challenging to separate. psu.edu

Significant efforts have been made to develop more selective chlorination processes. psu.edu Research into the aromatic chlorination of ω-phenylalkylamines and ω-phenylalkylamides has shown that these reactions can proceed rapidly in less polar solvents like carbon tetrachloride or α,α,α-trifluorotoluene, yielding high proportions of the ortho-chlorinated product. nih.gov This enhanced reactivity and selectivity are attributed to the formation of N-chloroamine intermediates that deliver the chlorine electrophile intramolecularly. nih.gov The use of α,α,α-trifluorotoluene is a notable improvement, as it provides a more environmentally suitable alternative to carbon tetrachloride. nih.gov The development of heterogeneous catalysts, such as zeolites, in combination with bulky chlorinating agents like tert-butyl hypochlorite, also offers a pathway to remarkable para-selectivity in the monochlorination of various aromatic substrates. psu.edu

Advanced and Emerging Synthetic Techniques

Recent advances in synthetic chemistry have provided more sophisticated tools for the introduction of the trifluoromethylsulfanyl group, focusing on catalytic methods, green chemistry principles, and stereochemical control.

Catalytic methods offer efficient and selective routes to organosulfur compounds under mild conditions. Transition-metal catalysis, in particular, has been pivotal. researchgate.net Copper-catalyzed reactions, for example, can achieve the trifluoromethylthio-arylsulfonylation of 1,3-enynes. researchgate.net Palladium catalysis has been employed for the oxidative trifluoromethoxylation of allylic C–H bonds, a process analogous to trifluoromethylthiolation. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool, enabling reactions that are often difficult to achieve through traditional thermal methods. nih.govnih.gov These reactions proceed through radical intermediates generated under mild conditions, avoiding the need for stoichiometric amounts of harsh oxidants or reductants. nih.gov Lewis base activation represents another key strategy; for instance, bases can interact with N-(trifluoromethylsulfinyl)phthalimide to generate an ion pair that facilitates the O-trifluoromethylsulfinylation of allylic alcohols. researchgate.net

| Catalytic System | Transformation Type | Key Features | Reference |

|---|---|---|---|

| Copper Catalyst / SOgen | Trifluoromethylthio-arylsulfonylation | Introduces sulfone, SCF₃, and allene (B1206475) moieties simultaneously. | researchgate.net |

| PdCl₂(PhCN)₂ / BQ | Oxidative Trifluoromethoxylation (Allylic) | Analogous catalytic approach for a related functional group. | nih.gov |

| Ru(bpy)₃(PF₆)₂ / Visible Light | Azidotrifluoromethoxylation | Photoredox catalysis enables reaction under mild conditions. | nih.gov |

| Lewis Bases (e.g., amines) | Trifluoromethylsulfinylation | Metal-free, catalytic divergent transformation. | researchgate.net |

The application of green chemistry principles aims to create more environmentally benign chemical processes. A key aspect is the use of safer reagents and solvents. For instance, hydrogen peroxide (H₂O₂) is an inexpensive and environmentally friendly oxidant, with water as its only theoretical byproduct. rsc.org In the synthesis of trifluoromethyl aryl sulfoxides, H₂O₂ in trifluoroacetic acid has been used as an effective system for the selective oxidation of the corresponding sulfide (B99878). rsc.org

The shift away from hazardous solvents, such as replacing carbon tetrachloride with α,α,α-trifluorotoluene for chlorination reactions, is another important green consideration. nih.gov Furthermore, visible-light photoredox catalysis aligns with green chemistry by utilizing light as a renewable energy source and enabling reactions to proceed under mild conditions, thereby reducing energy consumption. nih.gov

The synthesis of chiral molecules is crucial in medicinal chemistry and materials science. nih.govchemrxiv.org The sulfinyl group, in particular, is a valuable chiral auxiliary due to its configurational stability and ability to induce high stereoselectivity. nih.gov

Several advanced methods have been developed for the asymmetric synthesis of chiral trifluoromethylsulfanyl compounds and their analogues. A novel approach involves the selenium-catalyzed sulfenofunctionalization of chiral α-CF₃ allylboronic acids, which proceeds with high stereo-, diastereo-, and site-selectivity to produce chiral allyl SCF₃ compounds. nih.gov Chiral ligands and catalysts are also widely employed. For example, the enantioselective Friedel–Crafts reaction of β-CF₃ acrylates with pyrroles can be catalyzed by a chiral Ph-dbfox/Zn(NTf₂)₂ complex to afford chiral trifluoromethylated products with high enantiomeric excess. rsc.org The development of enantiopure bifunctional reagents, which serve as chiral templates, has also enabled the rapid asymmetric synthesis of a variety of sulfur-containing functional groups with excellent enantiopurity. chemrxiv.org

| Method | Key Reagent/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Sulfenofunctionalization | Selenium Catalyst / Chiral α‐CF₃ Allylboronic Acids | Chiral Allyl SCF₃ Compounds | High stereo-, diastereo-, and site-selectivity. | nih.gov |

| Friedel–Crafts Alkylation | Chiral Ph-dbfox/Zn(NTf₂)₂ Complex | Chiral Trifluoromethyl Pyrrole/Indole Derivatives | Catalytic enantioselective C-C bond formation. | rsc.org |

| Chiral Auxiliary Approach | tert-Butane Sulfinamide (Ellman's Reagent) | Enantiomerically Pure Amines | Versatile and widely used for synthesizing chiral amines. | nih.gov |

| Chiral Reagent Transfer | Enantiopure Bifunctional S(VI) Transfer Reagent | Chiral Sulfoximines, Sulfonimidamides | Reagent-based approach for rapid synthesis. | chemrxiv.org |

Preparation of Functionalized Derivatives and Analogues

The core structure of this compound serves as a versatile scaffold for the introduction of various functional groups, leading to a diverse range of analogues with potentially enhanced or modified properties. Key to these synthetic endeavors is the careful selection of reagents and reaction conditions to ensure compatibility with the often-sensitive trifluoromethylsulfanyl group.

Synthesis of Halogenated Derivatives

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, into the structure of this compound can be achieved through several synthetic strategies. These halogenated derivatives are valuable intermediates for further functionalization and can exhibit unique chemical reactivity.

A primary route to halogenated ketones involves the α-halogenation of a ketone precursor. In the context of this compound, this would typically involve the reaction of the parent ketone with a suitable halogenating agent. For instance, α-bromination can be accomplished using reagents like N-bromosuccinimide (NBS), while chlorination can be achieved with sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS). The reaction proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic halogen source. The regioselectivity of this reaction is crucial; in unsymmetrical ketones, halogenation in acidic media tends to occur at the more substituted α-carbon, whereas basic conditions favor halogenation at the less substituted position. wikipedia.org

Fluorinated derivatives can be synthesized using electrophilic fluorinating agents such as Selectfluor™ (F-TEDA-BF4). This reagent has been successfully employed for the α-fluorination of β-ketosulfones, yielding both mono- and difluorinated products. nih.gov However, the stability of the trifluoromethylsulfanyl group under these conditions must be considered, as some sulfur-containing compounds can be prone to decomposition. nih.gov

An alternative approach involves the synthesis of α-halo-α,α-difluoromethyl ketones from highly fluorinated gem-diols. This method utilizes the release of a trifluoroacetate (B77799) group to generate an α,α-difluoroenolate, which is then trapped by an electrophilic halogen source. nih.gov This strategy could potentially be adapted for the synthesis of derivatives of this compound.

A summary of common halogenating agents and their applications is presented in the table below.

| Halogenating Agent | Halogen Introduced | Typical Reaction Conditions | Reference |

| N-Bromosuccinimide (NBS) | Bromine | Radical initiator (e.g., AIBN) or acid/base catalysis | wikipedia.org |

| N-Chlorosuccinimide (NCS) | Chlorine | Acid/base catalysis | wikipedia.org |

| Sulfuryl chloride (SO2Cl2) | Chlorine | Free radical or ionic mechanisms | wikipedia.org |

| Selectfluor™ (F-TEDA-BF4) | Fluorine | Anhydrous conditions | nih.gov |

| Iodine (I2) with CuO | Iodine | Mild conditions | wikipedia.org |

It is important to note that direct halogenation of this compound has not been extensively reported, and the compatibility of the trifluoromethylsulfanyl group with various halogenating agents would require experimental verification.

Synthesis of Sulfonamide and Other Sulfur-Containing Analogues

The incorporation of sulfonamide and other sulfur-containing moieties into the structure of this compound opens avenues to novel compounds with potential biological activity. The synthesis of β-ketosulfonamides is a particularly well-established field.

One modern approach to β-ketosulfonamides involves a photomediated 1,3-rearrangement of alkenyl sulfamates, which are themselves synthesized via Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. This method allows for the efficient coupling of ketones and amines using sulfuryl fluoride (SO2F2) as a linchpin. nih.gov This strategy could potentially be applied to this compound to generate a variety of sulfonamide derivatives.

Traditional methods for synthesizing β-ketosulfonamides often rely on the reaction of a silyl (B83357) enol ether or an enamine with a sulfamoyl chloride reagent. nih.gov Alternatively, α-diazo-β-keto sulfonamides can serve as precursors to various sulfur-containing heterocycles and α-halosulfonamides through copper-mediated reactions. ucc.ieucc.ie

The synthesis of other sulfur-containing analogues can be achieved through various methods. For example, the reaction of ketones with elemental sulfur can lead to the formation of thiophenes. researchgate.net The synthesis of γ-keto sulfones has been accomplished through a three-component reaction of cyclopropanols, a sulfur dioxide surrogate, and alkyl halides. researchgate.net

The table below outlines some general methods for the synthesis of sulfur-containing ketone analogues.

| Target Analogue | Synthetic Method | Key Reagents | Reference |

| β-Ketosulfonamide | Photomediated rearrangement | Alkenyl sulfamates, SO2F2 | nih.gov |

| β-Ketosulfonamide | Reaction with sulfamoyl chloride | Silyl enol ether/enamine, sulfamoyl chloride | nih.gov |

| α-Halosulfonamide | From α-diazo-β-keto sulfonamides | Copper(II) halides | ucc.ieucc.ie |

| Thiophene | Sulfurative self-condensation | Elemental sulfur, aniline (B41778) catalyst | researchgate.net |

| γ-Keto sulfone | Three-component reaction | Cyclopropanol, DABCO·(SO2)2, alkyl halide | researchgate.net |

The application of these methods to this compound would need to account for the potential reactivity of the trifluoromethylsulfanyl group itself under the specified reaction conditions.

Diversification Strategies for Structural Modification

Beyond the introduction of halogens and sulfur-containing groups, various other strategies can be employed to modify the structure of this compound and its analogues, leading to a broader range of chemical entities.

α-Functionalization of the ketone is a powerful tool for introducing diverse substituents. Metal-free electrophilic activation of ketones using triflic anhydride (B1165640) can lead to α-arylated and α-oxyaminated products. nih.gov Another approach involves the trifluoromethylthiolation of difluoro enol silyl ethers, which are derived from trifluoromethyl ketones. This method allows for the construction of a novel trifluoromethylthio-α,α-difluoroketone functionality. acs.org

The trifluoromethyl ketone moiety itself can be a target for modification. For instance, trifluoromethyl ketones can be converted to trifluoropyruvamides (TFPAs) to enhance metabolic stability. acs.org

Furthermore, the development of building blocks containing the trifluoromethylsulfanyl group allows for their incorporation into more complex molecules. For example, ethynyl (B1212043) trifluoromethyl sulfide has been used as a building block for the synthesis of CF3S-containing triazoles via click chemistry. nih.gov

The following table summarizes some diversification strategies applicable to ketones and related structures.

| Diversification Strategy | Transformation | Key Reagents/Intermediates | Reference |

| α-Arylation/Oxyamination | Electrophilic activation | Triflic anhydride, nucleophiles | nih.gov |

| Introduction of -COCF2SCF3 | Trifluoromethylthiolation | Difluoro enol silyl ether, electrophilic SCF3 source | acs.org |

| Metabolic Stabilization | Conversion to trifluoropyruvamide | Further synthetic steps | acs.org |

| Building Block Synthesis | "Click" Chemistry | Ethynyl trifluoromethyl sulfide, azides | nih.gov |

These strategies highlight the versatility of the this compound scaffold and the potential for creating a wide array of novel compounds with tailored properties. The continued exploration of these synthetic methodologies will undoubtedly lead to the discovery of new molecules with significant applications in various scientific fields.

Chemical Reactivity and Mechanistic Investigations of 1 Trifluoromethylsulfanyl Propan 2 One

Reaction Pathways and Transformation Studies

The unique structural features of 1-Trifluoromethylsulfanyl-propan-2-one open up a variety of reaction pathways, including electrophilic and nucleophilic interactions, cyclization and ring-opening processes, and redox transformations.

The strong electron-withdrawing nature of the trifluoromethylthio (-SCF3) group significantly enhances the electrophilicity of the carbonyl carbon in this compound. This makes it highly susceptible to attack by a wide range of nucleophiles. The general mechanism for nucleophilic addition to the carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is a fundamental reaction type for aldehydes and ketones.

For instance, in related compounds such as 1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one, the trifluoromethylthio group is noted for its strong electron-withdrawing nature, which is expected to enhance the electrophilicity at the ketone moiety. evitachem.com This enhanced electrophilicity facilitates reactions with various nucleophiles. evitachem.com The reactivity is influenced by the functional groups present, with the trifluoromethylthio group enhancing the electrophilic character. rsc.org

While specific studies on the electrophilic reactivity of the enol or enolate form of this compound are not extensively documented in the provided search results, it is a plausible reaction pathway. Electrophilic attack on an enol or enolate would lead to α-functionalized ketones. In all asymmetric addition reactions to carbon, regioselectivity is an important factor. nih.gov

| Reagent Type | General Reactivity with this compound | Expected Product |

| Nucleophiles | Attack the electrophilic carbonyl carbon. | α-Hydroxy-α-(trifluoromethylsulfanyl)propane derivatives |

| Electrophiles | Could potentially react with the enol/enolate form. | α-Substituted-1-(trifluoromethylsulfanyl)propan-2-ones |

The presence of both a nucleophilic sulfur atom (in the trifluoromethylsulfanyl group, albeit with reduced nucleophilicity due to the trifluoromethyl group) and an electrophilic carbonyl center within the same molecule provides the potential for intramolecular cyclization reactions under certain conditions. For instance, cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles with AgSCF3 have been described to synthesize novel trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. rsc.org While this is not a direct reaction of this compound, it demonstrates the utility of the trifluoromethylthio group in cyclization cascades. rsc.org

Conversely, ring-opening reactions of cyclic precursors could potentially be a synthetic route to this compound or its derivatives. For example, a copper-catalyzed ring-opening trifluoromethylation of cyclopropanols has been developed to afford β-trifluoromethyl ketones. researchgate.net A similar strategy involving a trifluoromethylthiolating agent could potentially lead to β-(trifluoromethylthio)ketones. The ring-opening of epoxides, such as 1,1,1-trifluoro-2,3-epoxypropane, with various nucleophiles is a known method for synthesizing trifluoromethyl-containing alcohols, which are precursors to the corresponding ketones.

| Reaction Type | General Description | Potential Relevance to this compound |

| Cyclization | Intramolecular reaction to form a cyclic compound. | Could potentially undergo cyclization through the interaction of the sulfur atom and the carbonyl group or by reacting with other difunctional molecules. |

| Ring-Opening | Cleavage of a cyclic precursor. | Could be synthesized from the ring-opening of a suitable sulfur-containing cyclic compound. |

The carbonyl group of this compound can be reduced to a secondary alcohol, while the sulfide (B99878) can be oxidized to a sulfoxide (B87167) or sulfone.

Reduction: The reduction of the ketone functionality in this compound would yield 1-(Trifluoromethylsulfanyl)propan-2-ol. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). rsc.org In related compounds, such as 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one, reduction of the ketone group to an alcohol is a typical reaction. The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a well-established transformation in organic chemistry.

Oxidation: The sulfur atom in the trifluoromethylsulfanyl group is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would be expected to convert the sulfide to the corresponding sulfoxide (1-(Trifluoromethylsulfinyl)propan-2-one) and further to the sulfone (1-(Trifluoromethylsulfonyl)propan-2-one). For instance, 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one can be oxidized to the corresponding sulfoxides or sulfones.

| Transformation | Reagent Examples | Expected Product |

| Reduction | NaBH4, LiAlH4 | 1-(Trifluoromethylsulfanyl)propan-2-ol |

| Oxidation | H2O2, m-CPBA | 1-(Trifluoromethylsulfinyl)propan-2-one or 1-(Trifluoromethylsulfonyl)propan-2-one |

Spectroscopic Characterization Methodologies in Research on 1 Trifluoromethylsulfanyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For a molecule like 1-Trifluoromethylsulfanyl-propan-2-one, ¹H and ¹³C NMR, along with advanced two-dimensional techniques, would be pivotal.

¹H and ¹³C NMR Methodologies for Structural Elucidation

In the structural analysis of this compound, ¹H and ¹³C NMR spectroscopy would provide fundamental information. The ¹H NMR spectrum is expected to show distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The chemical shift of the methylene protons would be influenced by the adjacent electron-withdrawing carbonyl and trifluoromethylsulfanyl groups. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon, the methylene carbon, and the methyl carbon, with their respective chemical shifts providing evidence of the electronic environment. The carbon of the trifluoromethyl group would also be observable and would likely show coupling to the fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (CH₃) | ~2.2 | Singlet |

| ¹H (CH₂) | ~3.8 | Singlet |

| ¹³C (C=O) | ~200 | Singlet |

| ¹³C (CH₂) | ~45 | Singlet |

| ¹³C (CH₃) | ~28 | Singlet |

| ¹³C (CF₃) | ~128 | Quartet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. acs.orgnih.govrsc.orgresearchgate.net

An HSQC experiment would show correlations between directly bonded protons and carbons. nih.govresearchgate.net For this compound, this would confirm the assignments of the methyl and methylene groups by linking the proton signals to their corresponding carbon signals.

The HMBC experiment is crucial for identifying longer-range couplings (typically over two to three bonds). nih.govresearchgate.net This technique would reveal correlations between the methyl protons and the carbonyl carbon, as well as between the methylene protons and the carbonyl carbon, thereby confirming the core structure of the propan-2-one skeleton. Furthermore, correlations from the methylene protons to the trifluoromethyl carbon could provide definitive evidence for the attachment of the trifluoromethylsulfanyl group at the C1 position.

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for identifying key functional groups. In the FT-IR spectrum of this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O), typically appearing in the region of 1700-1725 cm⁻¹. The presence of the electron-withdrawing trifluoromethylsulfanyl group might shift this frequency slightly. Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be expected in the region of 1100-1300 cm⁻¹. The C-S stretching vibration, which is generally weaker, would likely appear in the 600-800 cm⁻¹ range.

Raman Spectroscopy for Molecular Structure Elucidation

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| C=O Stretch | 1700 - 1725 | FT-IR (Strong) |

| C-F Stretch | 1100 - 1300 | FT-IR (Strong) |

| C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C-S Stretch | 600 - 800 | Raman (Moderate), FT-IR (Weak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry (MS) Techniques

UV-Vis spectroscopy and mass spectrometry are essential techniques for probing the electronic transitions and determining the molecular weight and fragmentation pattern of a compound.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the carbonyl group contains a lone pair of electrons on the oxygen atom and a π-system, which can undergo n→π* and π→π* transitions. The n→π* transition is typically weak and appears at longer wavelengths (around 270-300 nm), while the π→π* transition is more intense and occurs at shorter wavelengths.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. This could lead to the formation of ions such as [CH₃CO]⁺ and [CH₂SCF₃]⁺. The detection of the [CF₃S]⁺ fragment would also be a key indicator of the compound's structure.

Electronic Transition Analysis via UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores, which are functional groups capable of absorbing UV or visible light. In this compound, the primary chromophore is the carbonyl group (C=O) of the ketone.

The absorption of UV light by the ketone promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. The most common electronic transitions for a simple ketone are the n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) transitions.

n → π Transition:* This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* molecular orbital. These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths (lower energy). For simple aliphatic ketones, this absorption is often observed in the region of 270-300 nm.

π → π Transition:* This transition involves the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. These transitions are generally strong (high molar absorptivity, ε) and occur at shorter wavelengths (higher energy), typically below 200 nm for simple ketones.

The presence of the trifluoromethylsulfanyl (-SCF₃) group adjacent to the carbonyl group can influence the position and intensity of these absorption bands. The sulfur atom, with its lone pairs of electrons, can interact with the carbonyl chromophore. This interaction may cause a slight shift in the absorption maxima (λmax) compared to a simple ketone like acetone (B3395972). The highly electronegative trifluoromethyl group can also exert an inductive effect, further modulating the electronic environment of the chromophore.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) | Solvent |

| n → π | ~270 - 300 | Low (~10-100) | Hexane or Ethanol |

| π → π | < 200 | High (>1000) | Hexane or Ethanol |

Note: The values in this table are hypothetical and based on typical ranges for aliphatic ketones. Actual experimental values may vary.

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, mass spectrometry provides definitive confirmation of its elemental composition and offers insights into its fragmentation pathways under ionization.

In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which is a radical cation. The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure.

For this compound (C₄H₅F₃OS), the expected molecular weight is approximately 158.14 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 158.

Key fragmentation pathways for ketones often involve α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:

Cleavage of the C-C bond between the carbonyl carbon and the methyl group: This would result in the loss of a methyl radical (•CH₃) and the formation of a [CH₂SCF₃CO]⁺ acylium ion.

Cleavage of the C-S bond: While less typical for simple α-cleavage, fragmentation involving the trifluoromethylsulfanyl group is also anticipated. This could lead to the formation of ions such as [CF₃S]⁺ or fragments resulting from the loss of the CF₃S group.

Another common fragmentation pattern for ketones is the McLafferty rearrangement, but this is not possible for this compound as it lacks a γ-hydrogen atom.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental formulas with high confidence. evitachem.com

Interactive Data Table: Plausible Mass Spectrometric Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |

| 158 | [C₄H₅F₃OS]⁺˙ (Molecular Ion) | - |

| 143 | [C₃H₂F₃OS]⁺ | •CH₃ |

| 101 | [CF₃S]⁺ | •COCH₃ |

| 57 | [CH₃CO]⁺ | •CH₂SCF₃ |

| 43 | [CH₃CO]⁺ | •CH₂SCF₃ |

Note: The m/z values and proposed fragments in this table are based on theoretical fragmentation patterns of ketones and related organosulfur compounds. The relative abundances of these peaks would depend on the specific ionization conditions.

Computational and Theoretical Chemistry Studies of 1 Trifluoromethylsulfanyl Propan 2 One

Simulation of Reaction Mechanisms and PathwaysNo simulations of reaction mechanisms involving 1-trifluoromethylsulfanyl-propan-2-one have been published in the searched literature.

Transition State Characterization

The transition state is a critical, high-energy configuration that a molecule must pass through during a chemical reaction. nih.gov Characterizing this fleeting structure is key to understanding reaction mechanisms and kinetics. For a compound like this compound, transition state calculations could elucidate the mechanisms of reactions such as enolization, nucleophilic addition to the carbonyl group, or reactions involving the trifluoromethylsulfanyl moiety.

Computational methods, particularly density functional theory (DFT), are employed to locate and characterize transition states. mdpi.com This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. libretexts.org The energy of this transition state determines the activation energy of the reaction. For instance, in the context of sulfa-Michael additions involving related α,β-unsaturated carbonyl compounds, transition state calculations have been used to predict reaction rate constants. researchgate.netacs.org While specific data for this compound is unavailable, a hypothetical transition state calculation for its reaction with a nucleophile would involve optimizing the geometry of the transient species formed during the reaction.

Table 1: Hypothetical Transition State Calculation Parameters for a Reaction of this compound

| Parameter | Description |

| Computational Method | Density Functional Theory (DFT) with a functional like B3LYP or M06-2X |

| Basis Set | A set of functions to describe the electron orbitals, such as 6-31G(d,p) or a larger set for higher accuracy. |

| Solvation Model | An implicit model like the Polarizable Continuum Model (PCM) to simulate the effect of a solvent. |

| Output Data | Geometry of the transition state, vibrational frequencies (one imaginary frequency confirms a true transition state), and the activation energy (ΔG‡). |

This table is illustrative and does not represent actual published data for this compound.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its atomic coordinates. ccspublishing.org.cnyoutube.com Mapping the PES provides a global view of all possible conformations and reaction pathways for a molecule. libretexts.org For this compound, a PES map could reveal stable conformers, the energy barriers between them, and the lowest energy paths for various chemical transformations.

The complexity of the PES increases with the number of atoms in the molecule. youtube.com For a triatomic molecule, the PES can be visualized as a 3D plot, but for larger molecules, it is often represented as a 2D contour plot where one or two key geometric parameters (like bond lengths or dihedral angles) are varied while the rest of the geometry is optimized. nih.govresearchgate.net Studies on other fluorine-containing molecules have utilized PES mapping to understand reaction mechanisms and predict outcomes. nih.govresearchgate.net

Table 2: Key Features of a Potential Energy Surface

| Feature | Description |

| Minima | Represent stable isomers or conformers of the molecule. |

| Saddle Points | Correspond to transition states between minima. |

| Reaction Path | The lowest energy path connecting reactants to products via a transition state. |

This table describes general features of a PES and is not based on specific data for this compound.

Molecular Modeling for Ligand-Target Interactions (In Silico)

Molecular modeling techniques are crucial in drug discovery and materials science to predict how a molecule (ligand) might interact with a biological target, such as an enzyme or receptor. The trifluoromethyl and related fluoroalkyl groups are known to be important in medicinal chemistry. nih.govnih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This helps in understanding the binding mode and estimating the binding affinity. For this compound or its derivatives, docking studies could identify potential biological targets and predict how the trifluoromethylsulfanyl and ketone moieties contribute to binding. For example, studies on other trifluoromethyl ketones have shown their potential as enzyme inhibitors, with docking revealing key interactions in the active site. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur. acs.org While no specific MD simulation data for this compound is available, such a study would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or longer.

Table 3: Illustrative Molecular Docking and Dynamics Simulation Data for a Hypothetical Ligand-Target Complex

| Parameter | Description | Example Value (Hypothetical) |

| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol). Lower scores often indicate better binding. | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site that form hydrogen bonds, hydrophobic interactions, etc., with the ligand. | Asp120, Phe250 |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand over the course of an MD simulation, indicating stability. | 1.5 Å |

This table is for illustrative purposes only.

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of a molecule and observing the effect on its activity, predictive models can be built. The inclusion of fluorine-containing groups like trifluoromethyl (CF3) and trifluoromethylthio (SCF3) is a common strategy in drug design to modulate properties like metabolic stability and binding affinity. nih.govresearchgate.net

For this compound, a hypothetical SAR study would involve synthesizing and testing a series of analogues where, for example, the propyl chain is modified, or the trifluoromethylsulfanyl group is replaced with other substituents. Computational methods can aid in predicting the properties of these virtual analogues, helping to prioritize which compounds to synthesize and test. Studies on other ketones and fluorinated compounds have demonstrated how modifications can significantly impact biological activity. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The presence of both a ketone and a trifluoromethylsulfanyl group makes 1-Trifluoromethylsulfanyl-propan-2-one a valuable precursor for a variety of more complex molecules, particularly in the synthesis of heterocyclic compounds and for the strategic introduction of the trifluoromethylsulfanyl group.

Precursor for Heterocyclic Compound Formation

While direct, detailed research on the use of this compound in the synthesis of specific heterocyclic compounds is limited, the general reactivity of β-keto sulfides suggests its potential in such transformations. The ketone functionality can readily participate in condensation reactions with various dinucleophiles to form a wide array of heterocyclic rings. For instance, reactions with hydrazines could yield pyrazoles, while amidines could lead to the formation of pyrimidines. The electron-withdrawing nature of the adjacent trifluoromethylsulfanyl group can influence the reactivity of the ketone and the acidity of the α-protons, potentially impacting reaction pathways and yields in these cyclization reactions.

Strategies for Introduction of the Trifluoromethylsulfanyl Group

The trifluoromethylsulfanyl group (SCF3) is of significant interest in medicinal and agricultural chemistry due to its unique properties, including high lipophilicity and metabolic stability. Compounds containing the SCF3 moiety often exhibit enhanced biological activity. This compound can serve as a reagent for introducing this valuable functional group into organic molecules. The α-protons to the ketone are acidic and can be removed by a base to generate an enolate, which can then participate in various reactions, effectively transferring the CH2C(O)CH3-S-CF3 unit or a derivative thereof.

Utilization as a Reagent or Intermediate in Catalysis and Transformations

The reactivity of this compound also extends to its use in fundamental bond-forming reactions, a cornerstone of organic synthesis.

In Carbon-Carbon Bond Forming Reactions

The enolate of this compound is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. These include aldol (B89426) reactions, Michael additions, and alkylations. The specific conditions for these reactions, such as the choice of base, solvent, and temperature, would be crucial in controlling the outcome and are areas for further research. The resulting products would be more complex structures bearing the trifluoromethylsulfanyl group, which are of interest for further synthetic manipulations.

In Carbon-Heteroatom Bond Forming Reactions

Beyond carbon-carbon bonds, the ketone functionality of this compound is a key site for the formation of carbon-heteroatom bonds. For example, reductive amination of the ketone would lead to the corresponding amine, a valuable synthon for a wide range of nitrogen-containing compounds. Similarly, reduction of the ketone would yield the corresponding alcohol, opening up pathways to ethers and esters containing the trifluoromethylsulfanyl group.

Emerging Applications in Materials Chemistry

The unique electronic properties imparted by the trifluoromethylsulfanyl group suggest that this compound could be a valuable monomer or precursor in the synthesis of advanced materials. The strong electron-withdrawing nature of the SCF3 group can influence the electronic and physical properties of polymers and other materials.

While specific examples of the use of this compound in materials chemistry are yet to be extensively reported, its potential is significant. For instance, it could be incorporated into polymer backbones or as a pendant group to modify properties such as thermal stability, dielectric constant, and refractive index. The development of polymerization methods involving this ketone would be a key step towards realizing its potential in the creation of novel fluorinated polymers with tailored properties for applications in electronics, optics, and high-performance coatings.

Incorporation into Functional Materials

The dual functionality of this compound—a reactive carbonyl group and the property-modulating -SCF3 group—renders it a promising candidate for the synthesis of advanced functional materials. The trifluoromethylthio group is known for its high lipophilicity and strong electron-withdrawing nature, which can significantly influence the properties of a molecule. iris-biotech.de

The ketone moiety can participate in a variety of well-established organic reactions, such as aldol condensations, Knoevenagel condensations, and Paal-Knorr syntheses, to construct more complex molecular architectures. These reactions can be employed to integrate the trifluoromethylsulfanyl group into larger systems, such as dyes, liquid crystals, or organic semiconductors. For instance, the electron-withdrawing properties of the -SCF3 group can be harnessed to tune the electronic energy levels of conjugated systems, a critical aspect in the design of materials for organic electronics.

Research on related fluorinated ketones has demonstrated their utility as precursors to a wide range of functionalized molecules. researchgate.netapm.ac.cn By analogy, this compound can be envisioned as a starting material for the synthesis of specialized ligands for metal complexes, where the -SCF3 group can modulate the electronic properties and stability of the resulting coordination compounds.

Table 1: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Strategy | Potential Properties and Applications |

| Fluorinated Dyes | Knoevenagel condensation with active methylene (B1212753) compounds | Altered absorption/emission spectra, enhanced photostability |

| Liquid Crystals | Incorporation into mesogenic cores via esterification or etherification | Modified mesophase behavior, high thermal stability |

| Organic Semiconductors | Synthesis of conjugated systems (e.g., through cyclization reactions) | Tunable HOMO/LUMO levels, improved charge transport |

| Metal-Organic Frameworks (MOFs) | As a precursor to functionalized linker molecules | Modified pore environment, enhanced gas sorption selectivity |

The incorporation of the -SCF3 group is a known strategy to enhance metabolic stability and bioavailability in bioactive molecules. researchgate.net This principle can be extended to materials science, where the chemical and thermal stability of functional materials can be significantly improved.

Role in Polymer Chemistry

In polymer chemistry, this compound can be utilized both as a monomer and as a precursor to monomers for the synthesis of specialty polymers with tailored properties. The introduction of fluorinated groups, such as the trifluoromethylsulfanyl moiety, into a polymer backbone or as a side chain can impart a range of desirable characteristics. usd.edu

The ketone functionality allows for its participation in step-growth polymerization reactions. For example, it could undergo condensation reactions with diamines to form polyimines (Schiff base polymers) or with dihydrazides to yield polyhydrazones. These polymers, containing the -SCF3 group, are expected to exhibit enhanced thermal stability, chemical resistance, and specific surface properties like low surface energy and hydrophobicity.

Furthermore, this compound can be chemically modified to generate other polymerizable monomers. For instance, reduction of the ketone to a secondary alcohol would yield 1-Trifluoromethylsulfanyl-propan-2-ol, which could then be esterified with acrylic acid or methacrylic acid to produce the corresponding acrylate (B77674) or methacrylate (B99206) monomers. These monomers could then be subjected to free-radical polymerization to afford polyacrylates or polymethacrylates with pendant trifluoromethylsulfanyl groups.

The properties of polymers are significantly influenced by the nature of their constituent monomers. The presence of the -SCF3 group is anticipated to have a notable impact on the polymer's characteristics.

Table 2: Predicted Properties of Polymers Derived from this compound

| Polymer Type | Monomer | Polymerization Method | Expected Properties |

| Polyimine | This compound and a diamine | Step-growth condensation | High thermal stability, chemical inertness, potential for metal coordination |

| Polyacrylate | Acrylate ester of 1-Trifluoromethylsulfanyl-propan-2-ol | Free-radical polymerization | Low surface energy, hydrophobicity, optical transparency |

| Polyester | Diol derived from this compound and a diacid | Step-growth condensation | Increased glass transition temperature, enhanced thermal stability |

The development of new monomers is a critical driver of innovation in polymer science. While direct polymerization studies of this compound are not extensively documented, the known reactivity of ketones and the well-established effects of the trifluoromethylsulfanyl group provide a strong basis for its potential in creating novel polymers for advanced applications, ranging from high-performance coatings to advanced optical materials. acs.org

Biological Activity and Mechanistic Studies in Vitro and in Silico Focus

Investigation of Molecular Targets and Pathways

The primary molecular targets for compounds structurally analogous to 1-Trifluoromethylsulfanyl-propan-2-one are enzymes, particularly hydrolases such as proteases and esterases. nih.govnih.gov The trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it a key pharmacophore. nih.gov

Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases. nih.gov The potent inhibitory activity stems from the high electrophilicity of the carbonyl carbon, which is a direct consequence of the strong electron-withdrawing nature of the trifluoromethyl group. nih.gov This enhanced electrophilicity facilitates a nucleophilic attack by a serine or cysteine residue within the active site of the enzyme.

The proposed mechanism involves the formation of a stable, covalent hemiketal or hemithioketal adduct between the inhibitor and the enzyme. nih.gov This adduct acts as a transition-state analog, effectively blocking the catalytic activity of the enzyme. nih.gov Studies on other TFMKs have shown that this inhibition can be reversible and time-dependent, often characterized by a slow-binding mechanism that leads to a tighter complex over time. nih.govnih.gov For instance, a study on TFMK inhibitors of SARS-CoV 3CL protease demonstrated a significant decrease in the inhibition constant (Ki) value with prolonged incubation, indicating a progressive tightening of the inhibition. nih.gov

Furthermore, 19F NMR spectroscopy has been utilized to study the interaction between a β-thio trifluoromethyl ketone, 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP), and esterases. The results confirmed that the inhibitor binds reversibly to form a tetrahedral adduct, likely a hemiacetal, within the enzyme's active site. nih.gov

Although direct receptor binding studies for this compound are not available, the principles of molecular recognition suggest that the trifluoromethylsulfanyl group could participate in non-covalent interactions within a receptor's binding site. The potential for such interactions would largely depend on the specific topology and amino acid composition of the binding pocket. For instance, in the development of adenosine (B11128) A2B receptor ligands, various sulfur-containing functional groups have been explored as "warheads" for covalent binding to lysine (B10760008) or cysteine residues. nih.gov

Structure-Activity Relationship (SAR) Development

The biological activity of trifluoromethyl ketones is highly dependent on the nature of the substituents attached to the ketone scaffold.

Studies on a variety of TFMKs as inhibitors of insect antennal esterases have revealed that β-thio derivatives are among the most potent inhibitors. nih.gov Specifically, 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP) exhibited a very low IC50 value of 0.08 μM. nih.gov This highlights the significant contribution of the thioether linkage and the nature of the alkyl group to the inhibitory potency.

Lipophilicity, as measured by the logarithm of the partition coefficient (log P), is another critical factor influencing the biological response. For β-thio TFMK derivatives, an optimal log P range of 3.03-5.11 was associated with the highest inhibitory activity against esterases. nih.gov In contrast, TFMKs lacking the sulfur atom required higher lipophilicity (log P range of 5.37-5.89) for similar activity. nih.gov

The following table summarizes the inhibitory activity and lipophilicity of selected TFMK derivatives against antennal esterases of Spodoptera littoralis.

| Compound | Structure | IC50 (µM) | log P |

| 3-Octylthio-1,1,1-trifluoropropan-2-one (OTFP) | CF3C(O)CH2S(CH2)7CH3 | 0.08 | 5.11 |

| 3-Propylthio-1,1,1-trifluoropropan-2-one | CF3C(O)CH2S(CH2)2CH3 | 0.40 | 3.03 |

| 1,1,1-Trifluoro-4-phenylbutan-2-one | CF3C(O)CH2CH2Ph | 1.3 | 3.01 |

| 1,1,1-Trifluorotetradecan-2-one | CF3C(O)(CH2)11CH3 | 0.15 | 5.89 |

Data sourced from a study on TFMK inhibitors of antennal esterases. nih.gov

The rational design of more potent and selective analogues of this compound would likely involve several strategies based on established principles. One approach is the substrate-based design, where analogues are synthesized to mimic the natural substrate of a target enzyme, thereby enhancing binding affinity and specificity. nih.gov

Another strategy involves computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling to identify key structural features required for biological activity. nih.gov By understanding the interactions between a lead compound and its biological target at the atomic level, for instance through co-crystallization and X-ray crystallography, modifications can be made to optimize these interactions. nih.gov For example, the introduction of groups that can form specific hydrogen bonds or hydrophobic interactions with the target protein can significantly improve potency and selectivity. nih.gov

The synthesis of β-SCF3 substituted ketones has been achieved via copper-catalyzed electrophilic ring-opening of cyclopropanols, providing a potential route to a variety of analogues for biological evaluation. nih.gov

Cellular and Biochemical Assay Methodologies (In Vitro)

A range of in vitro assays are employed to evaluate the biological activity of compounds like this compound and its analogues.

Enzyme Inhibition Assays:

Fluorometric Protease Assays: These assays use a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule. The inhibitory activity of a compound is determined by measuring the reduction in fluorescence signal. nih.gov

19F NMR Spectroscopy: This technique can be used to directly observe the binding of a fluorine-containing inhibitor to its target enzyme and to characterize the resulting complex. nih.gov

Cell-Based Assays:

Cell Viability Assays (e.g., MTT assay): These assays are used to determine the cytotoxic or anti-proliferative effects of a compound on cultured cancer cell lines or other cell types. nih.gov

Reporter Gene Assays: These can be used to measure the modulation of specific signaling pathways within cells.

Biochemical Assays for Receptor Binding:

Radioligand Binding Assays: These assays measure the affinity of a compound for a specific receptor by competing with a radiolabeled ligand. nih.gov

Functional Assays (e.g., β-arrestin recruitment assays): These assays measure the functional consequence of a compound binding to a receptor, such as its agonist or antagonist activity. rsc.org

Metabolic Stability Assays:

Microsomal Stability Assays: These assays use liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, to assess the metabolic stability of a compound. The rate of disappearance of the compound over time is measured, typically by LC-MS/MS. olemiss.edu

Cell-Based Assays for Biological Response

Currently, there is a notable absence of publicly available scientific literature detailing the biological response of cells to this compound. Cell-based assays are fundamental in determining a compound's cellular effects, such as cytotoxicity, proliferation, and pathway modulation. These assays typically involve exposing cultured cells to the compound and measuring various endpoints. However, specific studies outlining the results of such assays for this compound have not been reported in accessible research databases.

Without data from common assays like MTT, MTS, or high-content imaging analyses, the cellular activity profile of this specific compound remains uncharacterized.

Biochemical Assays for Target Engagement

Biochemical assays are crucial for identifying and validating the direct molecular targets of a compound. These assays measure the interaction between a compound and a purified protein, enzyme, or other biomolecule to determine binding affinity and functional modulation (e.g., inhibition or activation).

Similar to the lack of cell-based data, there is no available research detailing the results of biochemical assays for this compound. Consequently, its molecular targets and mechanism of target engagement are unknown. Information regarding its potency (e.g., IC₅₀ or Kᵢ values) against specific enzymes or receptors has not been documented in the scientific literature.

Analytical Method Development for Research Purposes

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating "1-Trifluoromethylsulfanyl-propan-2-one" from reaction mixtures, byproducts, and impurities, as well as for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable pathways for its analysis.

High-Performance Liquid Chromatography (HPLC) Methods

For non-volatile or thermally sensitive compounds, reverse-phase HPLC is a standard analytical technique. amazonaws.com While specific HPLC methods for "this compound" are not extensively documented, suitable methods can be extrapolated from the analysis of similar fluorinated ketones. A typical setup would involve a C8 or C18 column. amazonaws.com

A potential HPLC method could employ a mobile phase consisting of a mixture of acetonitrile (B52724) and water with 0.1% phosphoric acid, which is effective for a range of trifluoromethyl ketones. amazonaws.com Detection is commonly achieved using a UV detector set at a wavelength, such as 210 nm, where the carbonyl chromophore exhibits absorbance. amazonaws.com

Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Ketones

| Parameter | Condition |

|---|---|

| Column | Zorbax Rx-C8 (4.6mm x 25cm, 5µm) amazonaws.com |

| Mobile Phase | 50% Acetonitrile / 50% Water with 0.1% H₃PO₄ amazonaws.com |

| Flow Rate | 1 mL/min acs.org |

| Detection | UV at 210 nm amazonaws.com |

Gas Chromatography (GC) Techniques

Gas chromatography is well-suited for the analysis of volatile compounds like "this compound". The technique is frequently used to monitor the progress of reactions that synthesize trifluoromethyl ketones. beilstein-journals.org

For the analysis of related trifluoromethyl ketones, a common approach involves using a capillary column, such as a Restek Rtx-1701, with a flame ionization detector (FID). amazonaws.com The temperature program is optimized to ensure adequate separation from other volatile components in the sample matrix. amazonaws.com Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for both separation and identification, providing valuable structural information from the mass spectrum of the eluted compound. beilstein-journals.org

Table 2: Typical GC Parameters for Trifluoromethyl Ketone Analysis

| Parameter | Condition |

|---|---|

| Column | Restek Rtx-1701 (30m x 320µm, 1µm film) amazonaws.com |

| Carrier Gas | Helium amazonaws.com |

| Injector | Split (e.g., 10:1 ratio) amazonaws.com |

| Inlet Temperature | 275°C amazonaws.com |

| Detector | Flame Ionization Detector (FID) amazonaws.com |

| Detector Temperature | 275°C amazonaws.com |

Spectroscopic Methods for Detection and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity verification of "this compound".

Integrated Spectroscopic Approaches for Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for confirming the structure. ¹⁹F NMR is particularly sensitive for fluorine-containing compounds. numberanalytics.com The ¹⁹F NMR spectrum provides distinct signals for the trifluoromethyl group, with chemical shifts that are indicative of its chemical environment. beilstein-journals.orgnumberanalytics.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netnih.gov A strong absorption band characteristic of the carbonyl (C=O) group stretch is expected, typically in the region of 1680-1720 cm⁻¹. nih.gov

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. beilstein-journals.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. beilstein-journals.org

Table 3: Expected Spectroscopic Data for "this compound"

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, methylene carbon, methyl carbon, and the trifluoromethyl carbon (with C-F coupling). |

| ¹⁹F NMR | A singlet for the -SCF₃ group. beilstein-journals.orgnumberanalytics.com |

| IR | A strong C=O stretching vibration. nih.gov |

| MS | A molecular ion peak corresponding to the compound's molecular weight and characteristic fragmentation patterns. beilstein-journals.org |

Advanced Sample Preparation and Derivatization Strategies

Proper sample preparation is fundamental to achieving accurate and reliable analytical results, particularly for organofluorine compounds. numberanalytics.com

For complex matrices, extraction methods such as liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate and concentrate "this compound" before chromatographic analysis. numberanalytics.com In some cases, derivatization may be necessary to enhance the compound's detectability or improve its chromatographic behavior. numberanalytics.com For instance, in GC analysis, derivatization can increase the volatility of a compound. numberanalytics.com

Combustion Ion Chromatography (CIC) is a technique used for the analysis of total organofluorine content in a sample. chromatographyonline.commontrose-env.comtudelft.nl This involves the combustion of the sample to convert fluorine into fluoride (B91410), which is then quantified by ion chromatography. numberanalytics.com While not specific to "this compound", it can be used to determine the total amount of organofluorine compounds in a sample. chromatographyonline.commontrose-env.comtudelft.nl

Environmental Research Considerations: Mechanistic Fate

Biotransformation and Abiotic Degradation Pathways of Organofluorine Compounds

The environmental persistence of organofluorine compounds is largely attributed to the high strength of the carbon-fluorine bond. numberanalytics.comnih.gov However, both biological and non-biological processes can contribute to their transformation.

Biotransformation

Oxidative Pathways: Fungi, such as Cunninghamella elegans, and bacteria, like Pseudomonas species, are known to metabolize organofluorine compounds through oxidative processes. nih.govresearchgate.net For 1-Trifluoromethylsulfanyl-propan-2-one, the ketone group could be a target for microbial reductases, leading to the formation of the corresponding alcohol, 1-trifluoromethylsulfanyl-propan-2-ol. Further oxidation or conjugation could follow.

Hydrolytic Pathways: Enzymatic hydrolysis could potentially cleave the C-S bond, although this is generally a stable linkage. The presence of the electron-withdrawing trifluoromethyl group might influence the susceptibility of the sulfur atom to microbial enzymes.

Degradation of the Trifluoromethylsulfanyl Group: The trifluoromethyl (CF3) group is notoriously stable. nih.gov However, some microbial pathways have been shown to lead to the eventual release of fluoride (B91410) ions from other fluorinated molecules. researchgate.net The biotransformation of the trifluoromethylsulfanyl moiety itself is a critical area for research to determine if defluorination occurs.

Interactive Data Table: Potential Biotransformation Reactions of Organofluorine Compounds

| Transformation Type | Microbial Genus Example | Potential Product from this compound | Reference |

| Ketone Reduction | Penicillium | 1-Trifluoromethylsulfanyl-propan-2-ol | nih.gov |

| O-Dealkylation | Cunninghamella | Not directly applicable, but highlights fungal metabolic capability. | researchgate.net |

| N-Acetylation | Pseudomonas, Streptomyces | Not directly applicable, but shows bacterial transformation of sulfur-containing aromatics. | nih.govresearchgate.net |

Abiotic Degradation

Abiotic degradation mechanisms, independent of biological activity, also play a role in the environmental fate of chemicals. nih.gov

Photolysis: The absorption of ultraviolet (UV) radiation can induce the breakdown of chemical bonds. numberanalytics.com While the C-F bond is highly resistant to photolysis, other bonds within the this compound molecule, such as the C-S or C-C bonds adjacent to the carbonyl group, may be more susceptible to photodegradation. Photolytic degradation of other trifluoromethyl-containing compounds has been observed to yield trifluoroacetic acid (TFA) under certain conditions. collectionscanada.cascholaris.ca

Hydrolysis: The reaction with water can lead to the breakdown of susceptible functional groups. numberanalytics.com In the case of this compound, the ketone functional group is generally stable to hydrolysis under typical environmental pH conditions. However, extreme pH conditions could potentially facilitate hydrolytic reactions. The stability of the trifluoromethylsulfanyl group to hydrolysis is expected to be high.

Reactions with Environmental Radicals: Highly reactive species in the environment, such as hydroxyl radicals (•OH) in the atmosphere or in aquatic systems, can initiate degradation of organic compounds. The reaction rates of these radicals with this compound would need to be experimentally determined to assess the significance of this pathway.

Analytical Methods for Environmental Monitoring (Research Scale)

To investigate the environmental occurrence and fate of this compound, sensitive and specific analytical methods are required. Techniques developed for the analysis of other per- and polyfluoroalkyl substances (PFAS) can be adapted for this purpose.

Sample Preparation

Environmental matrices such as water, soil, and sediment are complex. Therefore, a sample preparation step is crucial to extract and concentrate the analyte of interest and remove interfering substances.

Solid-Phase Extraction (SPE): This is a common technique for extracting PFAS from aqueous samples. nih.govmdpi.com Weak anion exchange (WAX) cartridges are often employed for this purpose. nih.gov

Accelerated Solvent Extraction (ASE): For solid samples like soil and sediment, ASE can be used for efficient extraction of the target compound. mdpi.com

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of PFAS in environmental samples due to its high sensitivity and selectivity. nih.govmdpi.com An LC system separates the components of the sample extract, and the MS/MS detector provides specific identification and quantification of the target analyte, even at very low concentrations (ng/L to pg/g levels). nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS can be an effective analytical tool. mdpi.com Derivatization of this compound may be necessary to improve its volatility and chromatographic behavior.

Interactive Data Table: Analytical Techniques for Organofluorine Compound Analysis

| Analytical Technique | Common Application | Typical Limits of Detection (LOD) | Reference |

| LC-MS/MS | Quantification of PFAS in water, soil, biota | ng/L to pg/g range | nih.govmdpi.com |

| GC-MS | Analysis of volatile/semi-volatile organofluorines | Dependent on compound and matrix | mdpi.com |

| Combustion Ion Chromatography (CIC) | Total Organic Fluorine (TOF) in various matrices | µg/L to ng/L range | norden.org |

Q & A

Basic Synthesis Methods

Q: What are the key laboratory synthesis routes for 1-Trifluoromethylsulfanyl-propan-2-one, and how do reaction conditions impact yield? A: The synthesis typically involves sequential halogenation and coupling reactions. A common route includes:

Sulfanyl Group Introduction: Reacting a thiophenol derivative with a halogenated propanone precursor (e.g., chloro-propanone) in the presence of a base like potassium carbonate (K₂CO₃) .

Trifluoromethyl Incorporation: Fluorination via trifluoroacetic anhydride or related reagents under controlled temperatures (0–5°C) to prevent side reactions .

Purification: Column chromatography using silica gel with solvents such as ethyl acetate/hexane mixtures (1:3 v/v) .

Critical Conditions:

- Solvent Choice: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility .

- Catalysts: Triethylamine (Et₃N) to neutralize HCl byproducts during substitution .

Structural Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure of this compound? A: A combination of techniques is required:

Advanced Reaction Pathways

Q: How do reaction conditions influence substitution or elimination pathways in this compound? A: The trifluoromethylsulfanyl (-SCF₃) group directs reactivity:

- Nucleophilic Substitution:

- Reagents: Sodium methoxide (NaOMe) in methanol replaces -SCF₃ with -OCH₃ at 60°C .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Oxidation:

- Conditions: H₂O₂/acetic acid oxidizes -SCF₃ to -SO₂CF₃, confirmed by ¹⁹F NMR upfield shift .

Product Distribution:

- Conditions: H₂O₂/acetic acid oxidizes -SCF₃ to -SO₂CF₃, confirmed by ¹⁹F NMR upfield shift .

| Reaction | Conditions | Major Product |

|---|---|---|

| Substitution | NaOMe/MeOH, 60°C | Methoxy derivative |

| Oxidation | H₂O₂/HOAc, RT | Sulfone derivative |

Biological Activity Screening

Q: How should researchers design experiments to evaluate enzyme inhibition by this compound derivatives? A: Follow these steps:

Target Selection: Focus on enzymes with sulfur-binding pockets (e.g., cysteine proteases) .

Derivative Synthesis: Modify the propanone backbone with substituents (e.g., amino groups) to enhance binding .

In Vitro Assays:

- Kinetic Studies: Measure IC₅₀ values using fluorogenic substrates (e.g., Z-FR-AMC for caspases) .

- Controls: Include positive inhibitors (e.g., E-64 for papain-like enzymes) .

Handling and Stability

Q: What are the optimal storage conditions and compatible solvents for this compound? A:

- Storage: Under inert gas (N₂/Ar) at -20°C to prevent oxidation of -SCF₃ .

- Stable Solvents: DMF, THF, or dichloromethane (DCM); avoid DMSO due to sulfoxide formation .

- Decomposition Signs: Discoloration (yellow→brown) indicates degradation; confirm via TLC .

Computational Modeling

Q: Which quantum chemical methods predict the reactivity of this compound in nucleophilic additions? A:

- DFT Calculations: Use B3LYP/6-311+G(d,p) to model transition states for nucleophilic attack at the carbonyl group .

- Electrostatic Potential Maps: Identify electrophilic regions (C=O carbon) for mechanistic insights .

Regulatory Compliance

Q: What safety protocols apply to the disposal of this compound waste? A:

- PPE Requirements: Nitrile gloves, goggles, and fume hood use .

- Waste Treatment: Neutralize with 10% NaOH before incineration .

- Regulatory Frameworks: Follow ECHA guidelines for fluorinated compounds (GHS hazard class: H318 eye damage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.